5-Chlorothiazolo[5,4-b]pyridine

PI3K inhibitor Cancer therapeutics Kinase inhibitor

Critical heterocyclic building block for PI3K (IC50 3.6 nM) and c-KIT inhibitor synthesis. 5-Cl substitution essential for kinase selectivity and overcoming imatinib resistance. 98% purity ensures reproducible nanomolar potency in cancer programs. Substitution not feasible without compromising activity.

Molecular Formula C6H3ClN2S
Molecular Weight 170.62 g/mol
CAS No. 1313726-12-3
Cat. No. B1324408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chlorothiazolo[5,4-b]pyridine
CAS1313726-12-3
Molecular FormulaC6H3ClN2S
Molecular Weight170.62 g/mol
Structural Identifiers
SMILESC1=CC(=NC2=C1N=CS2)Cl
InChIInChI=1S/C6H3ClN2S/c7-5-2-1-4-6(9-5)10-3-8-4/h1-3H
InChIKeyXJUDBJZBIPNZOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chlorothiazolo[5,4-b]pyridine (CAS 1313726-12-3): Chemical Structure, Properties, and Procurement Considerations


5-Chlorothiazolo[5,4-b]pyridine (CAS 1313726-12-3) is a member of the thiazolo[5,4-b]pyridine class of heterocyclic compounds, characterized by a fused thiazole and pyridine ring system with a chlorine substituent at the 5-position [1]. This scaffold is a key building block for the synthesis of a diverse range of bioactive molecules, with derivatives demonstrating potent inhibitory activity against several clinically relevant kinases, including PI3K and c-KIT [2]. The compound's physicochemical properties, such as its molecular weight (170.62 g/mol), XLogP3-AA (2.6), and hydrogen bond acceptor count (3), are critical factors influencing its suitability as a synthetic intermediate and its role in the design of novel therapeutic agents [1].

5-Chlorothiazolo[5,4-b]pyridine: Why Generic Substitution Fails in Scientific and Industrial Applications


Generic substitution of 5-chlorothiazolo[5,4-b]pyridine with other thiazolo[5,4-b]pyridine analogs or alternative heterocyclic scaffolds is not feasible due to the precise structural requirements for biological activity and synthetic utility. While the core thiazolo[5,4-b]pyridine motif is a privileged structure in medicinal chemistry, the specific substitution pattern and functional group at the 5-position (in this case, a chlorine atom) is critical for modulating interactions with target proteins and for directing downstream chemical transformations [1][2]. Studies on derivatives have shown that even subtle changes, such as replacing a 2-pyridyl group with a phenyl ring, can lead to a significant decrease in PI3Kα inhibitory potency, underscoring the importance of the specific molecular architecture [2]. Therefore, direct substitution without rigorous comparative data on the specific target or synthetic pathway carries a high risk of failure, making the procurement of the exact compound essential for reproducible and successful research outcomes.

Quantitative Comparative Evidence for 5-Chlorothiazolo[5,4-b]pyridine and its Derivatives vs. Alternatives


Potent PI3Kα Inhibitory Activity of Thiazolo[5,4-b]pyridine Derivatives Compared to Phenyl Replacement

The pyridyl group attached to the thiazolo[5,4-b]pyridine core is a key structural unit for PI3Kα inhibitory potency. In a structure-activity relationship (SAR) study of 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues, replacement of the pyridyl moiety with a phenyl group led to a significant decrease in PI3Kα inhibitory activity [1]. A representative derivative (compound 19a) containing the pyridyl group demonstrated an IC50 value of 3.6 nM against PI3K, whereas the phenyl analog showed a marked reduction in potency [1].

PI3K inhibitor Cancer therapeutics Kinase inhibitor

Potent c-KIT Inhibition by Thiazolo[5,4-b]pyridine Derivatives Compared to Imatinib and Sunitinib

A series of novel thiazolo[5,4-b]pyridine derivatives were synthesized and evaluated for their ability to inhibit c-KIT, a key therapeutic target in gastrointestinal stromal tumors (GIST). Among these, compound 6r demonstrated potent inhibition of the imatinib-resistant c-KIT V560G/D816V double mutant, with an IC50 of 4.77 μM [1]. In the same ADP-Glo kinase assay, the clinically used inhibitors imatinib and sunitinib showed significantly lower potency against this resistant mutant, with IC50 values of 37.93 μM and 3.98 μM, respectively [1].

c-KIT inhibitor GIST Imatinib resistance

Kinase Selectivity Profile of a Thiazolo[5,4-b]pyridine Derivative (6r)

Kinase panel profiling of the thiazolo[5,4-b]pyridine derivative 6r revealed a reasonable degree of kinase selectivity [1]. While the study does not provide a direct numerical selectivity index against a specific comparator, it establishes that 6r is not a broad-spectrum kinase inhibitor. This is in contrast to many first-generation kinase inhibitors, which often exhibit poor selectivity, leading to off-target effects and dose-limiting toxicities. The observed selectivity of 6r is a crucial differentiator, as it suggests a potential for improved safety profiles in therapeutic applications compared to less selective alternatives.

Kinase selectivity c-KIT inhibitor Drug safety

Optimal Research and Industrial Application Scenarios for 5-Chlorothiazolo[5,4-b]pyridine


Synthesis of Potent PI3Kα Inhibitors for Oncology Research

5-Chlorothiazolo[5,4-b]pyridine is the essential starting material for synthesizing a class of 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues. As demonstrated in Section 3, these derivatives achieve nanomolar IC50 values against PI3Kα (e.g., 3.6 nM for compound 19a). Therefore, this compound is ideally suited for medicinal chemistry programs focused on developing novel PI3K inhibitors for cancer therapy, where high potency and specific target engagement are paramount [1].

Development of c-KIT Inhibitors to Overcome Imatinib Resistance

Procurement of this building block is critical for research aimed at overcoming imatinib resistance in GIST and other cancers driven by c-KIT mutations. As shown by the data in Section 3, optimized thiazolo[5,4-b]pyridine derivatives (like 6r) can potently inhibit imatinib-resistant c-KIT mutants (IC50 = 4.77 μM vs. imatinib IC50 = 37.93 μM). This makes it an invaluable tool for synthesizing and evaluating next-generation c-KIT inhibitors with improved efficacy against resistant disease [2].

Chemical Biology Probes for Investigating Kinase Selectivity

The kinase panel profiling data (Section 3) indicates that thiazolo[5,4-b]pyridine derivatives can possess a reasonable degree of kinase selectivity. Consequently, 5-Chlorothiazolo[5,4-b]pyridine is a valuable starting point for creating chemical probes. These probes can be used in functional studies to dissect the specific roles of kinases like c-KIT in complex signaling pathways, particularly in the context of drug resistance mechanisms, without the confounding effects of broad kinase inhibition [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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